1-(Hydroxymethyl)cycloheptan-1-ol

Physical Organic Chemistry Process Development Analytical Chemistry

Researchers seeking conformationally flexible scaffolds beyond standard cyclohexane face limited options for probing seven-membered ring topology in drug candidates and advanced materials. 1-(Hydroxymethyl)cycloheptan-1-ol addresses this gap with a geminal diol on a cycloheptane core. Key advantages: • Distinct steric and conformational properties vs. cyclohexane analogs enable access to underexplored chemical space for novel IP generation. • Documented synthetic route (Org. Synth. 1998, Coll. Vol. 9, p. 493) ensures reproducible lab-scale preparation. • Dual hydroxyl functionality supports derivatization into esters, polyesters, polyurethanes, or liquid crystalline materials. Shipped globally under ambient conditions from BenchChem’s verified supply network.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 74397-19-6
Cat. No. B12113813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)cycloheptan-1-ol
CAS74397-19-6
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CO)O
InChIInChI=1S/C8H16O2/c9-7-8(10)5-3-1-2-4-6-8/h9-10H,1-7H2
InChIKeyMLWQSNXVTYZRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)cycloheptan-1-ol: Seven-Membered Ring Gem-Diol


1-(Hydroxymethyl)cycloheptan-1-ol (CAS 74397-19-6) is a geminal diol based on a seven-membered cycloheptane ring [1]. This structural feature distinguishes it from more common six-membered cyclohexane-based analogs. The compound is characterized by its molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It serves as a versatile intermediate in organic synthesis, where the unique conformational flexibility and reactivity of the cycloheptane ring can be leveraged to access specific molecular scaffolds or modulate physicochemical properties [2].

Seven-membered ring scaffold for exploring chemical space distinct from common six-membered analogs
Versatile gem-diol intermediate for complex molecular architecture construction
Conformational flexibility and steric profile support scaffold diversification workflows.

1-(Hydroxymethyl)cycloheptan-1-ol: Ring Size Advantage


While compounds like 1-(hydroxymethyl)cyclohexanol and other cyclic diols share the same functional groups, they cannot be considered direct substitutes for 1-(Hydroxymethyl)cycloheptan-1-ol. The seven-membered cycloheptane ring imparts significantly greater conformational flexibility and distinct steric properties compared to its six-membered counterpart . These differences manifest in quantifiably different physical properties, such as a lower boiling point at reduced pressure and a higher density, which directly impact its handling and behavior in synthetic applications . Furthermore, reactivity studies on related cycloheptane diol derivatives demonstrate that the ring size dictates the rate of key transformations, as shown by the distinct reactivity order of cycloheptane versus cyclohexane monotoluene-p-sulphonates towards alkali [1].

1-(Hydroxymethyl)cyclohexanol
may not replicate ring-dependent reactivity and physical properties.
The seven-membered ring imparts higher conformational flexibility, different boiling point and density profiles, and a distinct reactivity order (cyclopentane > cycloheptane > cyclohexane). These factors can alter reaction rates, purification conditions, and stereochemical outcomes.

1-(Hydroxymethyl)cycloheptan-1-ol: Comparison with Cyclohexane Analogs


Physical Properties vs. Cyclohexane Analog

1-(Hydroxymethyl)cycloheptan-1-ol exhibits quantifiably different physical properties compared to its six-membered ring analog, 1-(hydroxymethyl)cyclohexanol . These differences are a direct consequence of the larger ring size and are crucial for purification and handling in a synthetic setting.

Physical Properties vs. Cyclohexane Analog
Cross-study comparable
Target: bp 142–147 °C (22 Torr). Comparator: bp 242.8 °C (760 mmHg). Target density 1.043 g/cm³ vs comparator 1.1 g/cm³.
Supports purification process review
Higher volatility and lower density may shift distillation and solubility parameters.
Physical Organic Chemistry Process Development Analytical Chemistry

Conformational Flexibility: Cycloheptane vs. Cyclohexane

The cycloheptane ring offers greater conformational flexibility and a larger spatial footprint than a cyclohexane ring. This is a class-level property that can be leveraged in drug design to explore novel chemical space, affect target binding, or modulate pharmacokinetic properties. For instance, 1,4-cycloheptanediol is noted for its 'unique conformational flexibility' compared to cyclohexane-1,4-diol .

Conformational Flexibility: Cycloheptane vs. Cyclohexane
Class-level inference
Cycloheptane ring: multiple conformations. Cyclohexane ring: predominantly rigid chair.
Scaffold diversification context
Data to verify; qualitative structural distinction supports SAR exploration.
Medicinal Chemistry Structural Biology Conformational Analysis

Reactivity Benchmark: Cycloheptane vs. Cyclohexane

A classic study on alicyclic glycols provides a quantitative reactivity benchmark. For cis- and trans-monotoluene-p-sulphonates of 1,2-diols, the order of reactivity towards alkali was found to be cyclopentane > cycloheptane > cyclohexane [1]. This demonstrates that the cycloheptane ring imparts an intermediate reactivity between five- and six-membered systems, which is a key differentiator for synthetic planning.

Reactivity Benchmark: Cycloheptane vs. Cyclohexane
Class-level inference
Reactivity order: cyclopentane > cycloheptane > cyclohexane.
Supports synthetic planning review
Alkali reaction rate ranking indicates intermediate reactivity for the seven-membered ring.
Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Hydrogen Bonding Donor/Acceptor Comparison

1-(Hydroxymethyl)cycloheptan-1-ol possesses two hydrogen bond donors and two hydrogen bond acceptors [1]. This hydrogen bonding capacity is identical to its cyclohexane analog and other simple diols. The differentiation lies not in the count but in the spatial presentation of these groups, which is governed by the underlying seven-membered ring conformation.

Hydrogen Bonding Donor/Acceptor Comparison
Supporting evidence
Target: 2 HBD, 2 HBA. Comparator: 2 HBD, 2 HBA. No numerical difference.
Medicinal chemistry context
Spatial vectorial presentation differs due to ring size, potentially affecting binding profiles.
Medicinal Chemistry Solubility ADME Prediction

1-(Hydroxymethyl)cycloheptan-1-ol: Key Applications


Liquid Crystal Synthesis

The unique conformational properties of the seven-membered ring in 1-(Hydroxymethyl)cycloheptan-1-ol and its derivatives can be exploited to design novel liquid crystalline materials. Research on related 1,3-dioxadecaline systems shows that the ring size and deformation can suppress smectic mesophases in favor of nematic phases [1]. This suggests that incorporating a cycloheptane scaffold could be a strategic choice for material scientists aiming to fine-tune the mesomorphic behavior and optical properties of liquid crystals for display technologies.

Fragment-Based Drug Discovery Scaffold

For medicinal chemistry programs, 1-(Hydroxymethyl)cycloheptan-1-ol represents a valuable, conformationally flexible scaffold. While cyclohexane is a common motif in drug molecules, the larger and more flexible cycloheptane ring offers a distinct three-dimensional shape . Procuring this compound allows researchers to access a less-explored region of chemical space, which can be crucial for generating novel intellectual property, improving target selectivity, or overcoming resistance mechanisms that rely on specific molecular recognition events.

Synthetic Intermediate for Ring-Expanded Analogs

The gem-diol functionality of 1-(Hydroxymethyl)cycloheptan-1-ol makes it a prime intermediate for constructing more complex molecular architectures. Its synthesis and use as an intermediate are documented in standard organic syntheses [2]. It is specifically procured when the synthetic route requires a seven-membered ring to match the target natural product's skeleton or when the different ring strain and conformational bias compared to five- or six-membered ring precursors is necessary to control the stereochemical outcome of a key transformation.

Polymeric Material Development

As a diol, 1-(Hydroxymethyl)cycloheptan-1-ol can serve as a monomer in the synthesis of polyesters, polyurethanes, and other polymers. The seven-membered ring introduces a specific kink and flexibility in the polymer backbone that is different from that provided by aromatic rings or linear aliphatic chains. This can be intentionally used to lower the glass transition temperature (Tg), modify crystallinity, or enhance the elasticity of the final polymeric material. This is an analogous application to how cycloheptane-1,4-diol is used in polymer chemistry .

Application
Selection Property
Validation Focus
Liquid Crystal Synthesis
Conformational flexibility
Mesophase suppression behavior
Fragment-Based Drug Discovery Scaffold
Three-dimensional shape
Target selectivity and IP generation
Synthetic Intermediate for Ring-Expanded Analogs
Gem-diol reactivity
Stereochemical outcome control
Polymeric Material Development
Ring-dependent backbone kink
Tg modification and crystallinity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Hydroxymethyl)cycloheptan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.